Piperazine, 1-[2-fluoro-4-nitro-5-(piperazin-1-yl)phenyl]-4-methyl-
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Overview
Description
Piperazine, 1-[2-fluoro-4-nitro-5-(piperazin-1-yl)phenyl]-4-methyl- is a complex organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a fluorine atom, a nitro group, and a piperazine ring, making it a unique and versatile molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several steps, including cyclization, substitution, and protection-deprotection strategies. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine rings . Additionally, the ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms has improved the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[2-fluoro-4-nitro-5-(piperazin-1-yl)phenyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like sodium hydride (NaH) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Piperazine, 1-[2-fluoro-4-nitro-5-(piperazin-1-yl)phenyl]-4-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of piperazine, 1-[2-fluoro-4-nitro-5-(piperazin-1-yl)phenyl]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine
- N-(2-(piperazin-1-yl)ethyl)pyrazine-2-carboxamide
- N-(2-morpholinoethyl)pyrazine-2-carboxamide
Uniqueness
Piperazine, 1-[2-fluoro-4-nitro-5-(piperazin-1-yl)phenyl]-4-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and nitro group enhances its reactivity and potential as a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C15H22FN5O2 |
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Molecular Weight |
323.37 g/mol |
IUPAC Name |
1-(2-fluoro-4-nitro-5-piperazin-1-ylphenyl)-4-methylpiperazine |
InChI |
InChI=1S/C15H22FN5O2/c1-18-6-8-20(9-7-18)13-11-14(19-4-2-17-3-5-19)15(21(22)23)10-12(13)16/h10-11,17H,2-9H2,1H3 |
InChI Key |
GMIIGCRYMTWWJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2)N3CCNCC3)[N+](=O)[O-])F |
Origin of Product |
United States |
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